In Vivo Bronchodilator Potency of AA-497 Versus Salbutamol in Guinea-Pig and Dog Models
In head-to-head comparisons across multiple spasmogen-induced bronchoconstriction models, AA-497 administered orally or intraduodenally to guinea pigs and dogs demonstrated 4- to 11-fold greater bronchodilator potency than salbutamol [1]. The magnitude of this potency advantage varied with the bronchoconstrictor agent employed, indicating model-dependent pharmacodynamic differentiation rather than a simple potency scaling factor [1].
| Evidence Dimension | Bronchodilator potency (relative to salbutamol) |
|---|---|
| Target Compound Data | 4- to 11-fold greater potency than salbutamol |
| Comparator Or Baseline | Salbutamol (reference = 1-fold) |
| Quantified Difference | 4× to 11× (model-dependent) |
| Conditions | Guinea pigs and dogs; oral or intraduodenal administration; bronchoconstriction induced by various chemical agents and allergic reactions |
Why This Matters
This 4- to 11-fold potency differential in whole-animal models establishes that AA-497 cannot be substituted with salbutamol on an equimolar basis for in vivo studies targeting airway smooth muscle relaxation.
- [1] Inatomi N, et al. Pharmacological studies of trans-6-hydroxy-5-hydroxymethyl-2-isopropylamino-1,2,3,4-tetrahydro-1-naphthalenol hydrochloride (AA-497), a new potent bronchodilator. Arzneimittelforschung. 1980;30(2):276. PMID: 7378107. View Source
